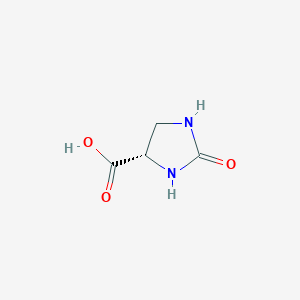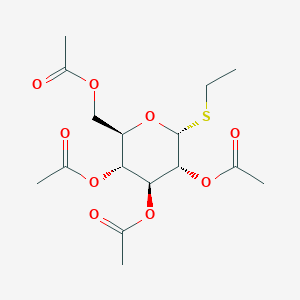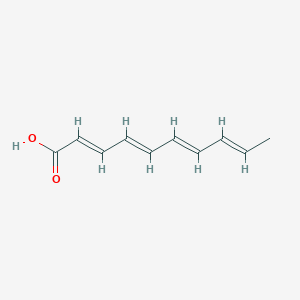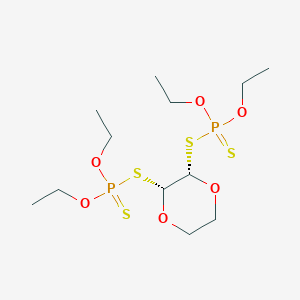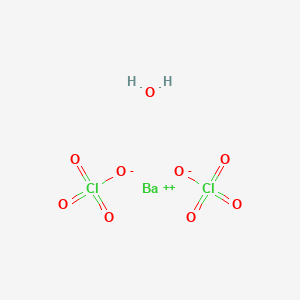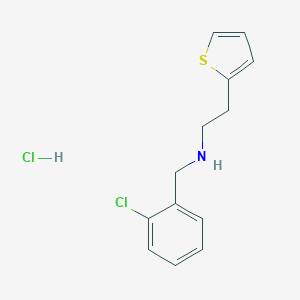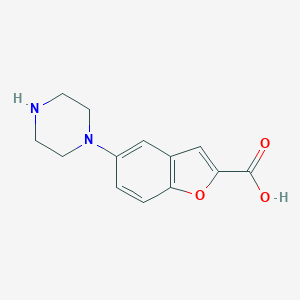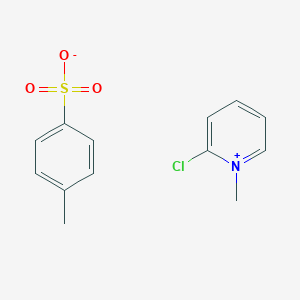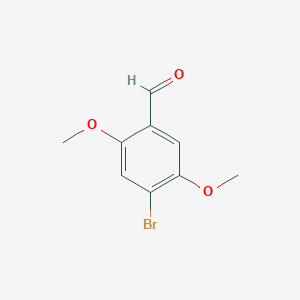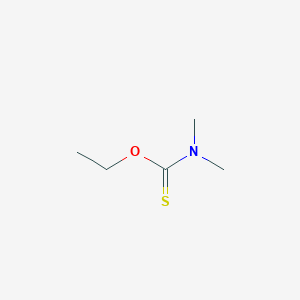
O-ethyl N,N-dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl N,N-dimethylcarbamothioate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first synthesized in 1953 and has since been used for controlling pests in agriculture and horticulture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insect pests, including aphids, thrips, mites, and caterpillars.
Mécanisme D'action
Carbaryl works by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of carbaryl is similar to that of other carbamate insecticides.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects on non-target organisms. It has been found to cause oxidative stress, DNA damage, and alterations in gene expression in various organisms. Additionally, carbaryl has been shown to have neurotoxic effects on mammals, including humans.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a popular choice for lab experiments due to its effectiveness against a wide range of insect pests. It is also relatively inexpensive and easy to obtain. However, carbaryl has some limitations in lab experiments, including its potential toxicity to non-target organisms, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for research on carbaryl. One area of research is the development of alternative insecticides that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the investigation of the effects of long-term exposure to carbaryl on human health. Additionally, further research is needed to understand the mechanisms of carbaryl resistance in insects and to develop strategies for managing resistant populations.
Conclusion:
In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. The synthesis method of carbaryl is relatively simple and cost-effective, making it a popular choice for insect control. However, carbaryl has some limitations in lab experiments and potential toxicity to non-target organisms. Future research on carbaryl should focus on developing alternative insecticides, investigating the effects of long-term exposure on human health, and understanding the mechanisms of resistance in insects.
Méthodes De Synthèse
Carbaryl is synthesized through the reaction of methyl isocyanate with ethyl alcohol and dimethylamine hydrochloride. The reaction produces O-ethyl N,N-dimethylcarbamate, which is then treated with sulfur to form carbaryl. The synthesis method of carbaryl is relatively simple and cost-effective, which makes it a popular choice for insect control.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific research studies to investigate its efficacy against various insect pests. Additionally, carbaryl has been studied for its effects on soil microorganisms, aquatic organisms, and birds.
Propriétés
Numéro CAS |
17996-38-2 |
|---|---|
Nom du produit |
O-ethyl N,N-dimethylcarbamothioate |
Formule moléculaire |
C5H11NOS |
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
O-ethyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |
Clé InChI |
IOGFKDCIPLVNMA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)N(C)C |
SMILES canonique |
CCOC(=S)N(C)C |
Synonymes |
N,N-Dimethylthiocarbamic acid O-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



